tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Formation of Azetidine Intermediate: Azetidine is reacted with formaldehyde and hydrogen cyanide to form 2-(aminomethyl)azetidine.
Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly employed.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to design and synthesize potential drug candidates. Its unique structure allows for the exploration of new biological activities and therapeutic potentials.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structural modifications. The molecular targets and pathways involved are often studied through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct reactivity and stability compared to its five-membered pyrrolidine analogs. The presence of the tert-butyl ester group also enhances its lipophilicity and stability, making it a valuable intermediate in organic synthesis .
Biological Activity
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C9H17N2O2
- CAS Number : 939760-37-9
The structure includes a tert-butyl group, an azetidine ring, and an amino group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or activator of specific biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors, influencing signaling cascades.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer drug candidate.
Data Table of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | E. coli | Significant inhibition | |
Antimicrobial | S. aureus | Significant inhibition | |
Cytotoxicity | HeLa cells | Induced apoptosis | |
Cytotoxicity | MCF-7 cells | Dose-dependent cytotoxicity | |
Neuroprotection | Neuronal cell lines | Reduced oxidative stress |
Synthesis and Applications
This compound can be synthesized through various methods involving simple organic reactions. Its applications extend beyond pharmaceuticals; it is also utilized in agrochemicals and specialty chemicals due to its reactivity and stability.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGSUFOTRCYOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-37-9 |
Source
|
Record name | tert-butyl 2-(aminomethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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